molecular formula C7H9NO B2813753 3-Prop-2-ynylpyrrolidin-2-one CAS No. 1566922-31-3

3-Prop-2-ynylpyrrolidin-2-one

Cat. No.: B2813753
CAS No.: 1566922-31-3
M. Wt: 123.155
InChI Key: JVAGGKWPUOXLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-ynylpyrrolidin-2-one is a chemical compound with the molecular weight of 123.15 . It is a powder at room temperature . The IUPAC name for this compound is 3-(prop-2-yn-1-yl)pyrrolidin-2-one .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions for the formation of pyrrolidin-2-ones were optimized using 1-phenylpiperidine as the model substrate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be easily tuned by using a specific oxidant and additive .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 123.15 . The compound is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

1. Inhibitors of Gastric Acid Secretion

3-Prop-2-ynylpyrrolidin-2-one derivatives have been investigated for their potential as inhibitors of gastric acid secretion. A study by Palmer et al. (2008) focused on the synthesis of 1H-pyrrolo[3,2-b]pyridines, revealing that certain compounds in this series exhibited potent inhibitory effects on the gastric acid pump (Palmer et al., 2008).

2. Formation of Diverse Chemical Compounds

Zheng et al. (2020) developed a sequential annulation using prop-2-ynylsulfonium salt and N-ylides, resulting in the formation of pyrrolo[2,1-a]quinolines, pyrrolo[2,1-a]phthalazines, and indolizines. This research highlights the use of this compound derivatives in creating a range of chemical compounds, showcasing its versatility in organic synthesis (Zheng et al., 2020).

3. Synthesis of Antimicrobial Compounds

Ashok et al. (2014) reported on the ultrasound- and microwave-assisted synthesis of prop-2-en-1-ones derivatives, which included this compound. These compounds displayed significant antimicrobial activity, suggesting their potential application in developing new antibacterial and antifungal agents (Ashok et al., 2014).

4. Synthesis of Polynuclear Alkynyl Complexes

Wilhelmi et al. (2014) explored the synthesis of 2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, a compound related to this compound, for the creation of polynuclear complexes. This study sheds light on the use of such derivatives in the development of complex molecular structures with potential applications in materials science and catalysis (Wilhelmi et al., 2014).

Safety and Hazards

The safety information for 3-Prop-2-ynylpyrrolidin-2-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-prop-2-ynylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-3-6-4-5-8-7(6)9/h1,6H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAGGKWPUOXLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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